3-(6-Bromopyridin-2-YL)-2-cyano-N-(1-phenylbutyl)prop-2-enamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Degrasyn is synthesized through a series of chemical reactions involving the formation of an α-cyanoacrylamide moiety, which is crucial for its biological activity. The synthetic route typically involves the reaction of 6-bromopyridin-2-yl with (1S)-1-phenylbutylamine to form the intermediate, followed by the addition of cyanoacrylamide under specific conditions .
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis of Degrasyn on a larger scale would likely involve optimization of the reaction conditions to ensure high yield and purity. This includes controlling temperature, solvent choice, and reaction time to maximize the efficiency of the synthetic process .
Chemical Reactions Analysis
Types of Reactions: Degrasyn undergoes several types of chemical reactions, including:
Substitution Reactions: The α-cyanoacrylamide moiety acts as a Michael acceptor, facilitating nucleophilic substitution reactions.
Oxidation and Reduction Reactions: These reactions can modify the functional groups within the molecule, potentially altering its biological activity.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include thiols and amines.
Oxidizing Agents: Agents such as hydrogen peroxide may be used for oxidation reactions.
Reducing Agents: Sodium borohydride is an example of a reducing agent that can be used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with thiols can lead to the formation of thioether derivatives .
Scientific Research Applications
Degrasyn has a wide range of scientific research applications, including:
Mechanism of Action
Degrasyn exerts its effects primarily through the inhibition of deubiquitinating enzymes (DUBs), leading to the accumulation of polyubiquitinated proteins and subsequent apoptosis in cancer cells. The α-cyanoacrylamide moiety plays a crucial role in this process by acting as a Michael acceptor and forming reversible covalent bonds with cysteine residues in target proteins . This mechanism is also responsible for its antimicrobial activity against multi-resistant Staphylococcus aureus .
Comparison with Similar Compounds
Degrasyn is unique due to its dual activity as both an anticancer and antimicrobial agent. Similar compounds include:
T5165804 and CP2005: These Degrasyn-like symmetrical compounds have shown higher potency against tumor cells and inhibited Usp9x activity more effectively than Degrasyn.
Other DUB Inhibitors: Compounds such as b-AP15 and VLX1570 also inhibit DUBs but may differ in their specificity and potency compared to Degrasyn.
Properties
IUPAC Name |
3-(6-bromopyridin-2-yl)-2-cyano-N-(1-phenylbutyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BrN3O/c1-2-7-17(14-8-4-3-5-9-14)23-19(24)15(13-21)12-16-10-6-11-18(20)22-16/h3-6,8-12,17H,2,7H2,1H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIDOPKHSVQTSJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C1=CC=CC=C1)NC(=O)C(=CC2=NC(=CC=C2)Br)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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